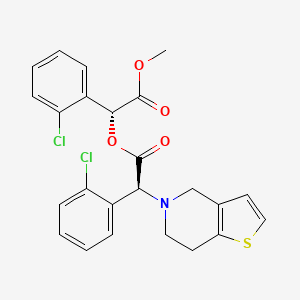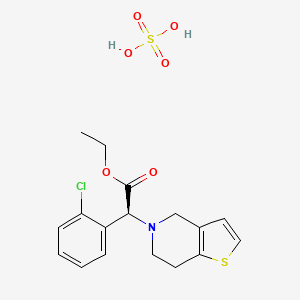
克林霉素棕榈酸酯亚砜
描述
Clindamycin Palmitate Sulfoxide is a synthetic compound . It is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . Clindamycin is a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin .
Synthesis Analysis
Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . The synthesis of 2-esters of clindamycin was achieved by protection of the 3- and 4-hydroxyl groups of clindamycin with the acid labile anisylidene moiety .
Molecular Structure Analysis
The molecular formula of Clindamycin Palmitate Sulfoxide is C34H63ClN2O7S and the molecular weight is 679.39 .
Chemical Reactions Analysis
Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . The transformation of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .
Physical And Chemical Properties Analysis
Clindamycin Palmitate Sulfoxide is a white to off-white solid . It contains palmitate and sulfoxide groups, giving it certain hydrophobic and lipophilic properties .
科学研究应用
抗菌治疗
克林霉素棕榈酸酯亚砜用于治疗各种细菌感染。 它对葡萄球菌、链球菌和革兰氏阳性厌氧菌感染特别有效 {svg_1}. 其高生物利用度使其成为口服方案的宝贵选择,旨在替代长期静脉注射抗生素治疗 {svg_2}.
皮肤科
在皮肤科实践中,克林霉素棕榈酸酯亚砜被用于治疗痤疮。 它通过阻止痤疮丙酸杆菌的生长,减少与痤疮病灶相关的炎症来发挥作用 {svg_3}. 它也被用于治疗毛囊炎、酒渣鼻和脓疱病 {svg_4}.
药物代谢和药代动力学
克林霉素棕榈酸酯亚砜经CYP3A4/5 酶代谢生成生物活性 N-脱甲基和亚砜代谢物,具有重要意义。 了解其代谢对于优化剂量方案至关重要,尤其是在细胞色素 P450 活性改变的人群中,例如儿童和孕妇 {svg_5}.
精准医疗
克林霉素棕榈酸酯亚砜的药代动力学特性正在被研究,以根据个体患者的需要调整治疗方案。 这种方法旨在通过考虑药物的代谢物及其在特殊人群中的分布来改善治疗效果 {svg_6}.
抗炎治疗
虽然关于克林霉素棕榈酸酯亚砜的抗炎应用的具体数据有限,但其母体化合物克林霉素已被注意到具有抗炎特性。 亚砜代谢物很可能保留了这些特性的一部分,可以在临床环境中加以利用 {svg_7}.
临床实践和治疗药物监测
克林霉素棕榈酸酯亚砜因其抗菌特性而在临床实践中得到应用。治疗药物监测对于确保疗效和最大限度地减少耐药性至关重要。 该药物在对 β-内酰胺类药物过敏的患者中用于手术预防,突出了其在临床环境中的重要性 {svg_8}.
作用机制
Target of Action
Clindamycin primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents like clindamycin . The drug has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli .
Mode of Action
Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction interferes with the transpeptidation reaction, thereby inhibiting early chain elongation . The disruption of protein synthesis leads to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Biochemical Pathways
Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . These metabolites are thought to contribute to the drug’s antibacterial activity .
Pharmacokinetics
Clindamycin Palmitate Sulfoxide is rapidly absorbed from the gastrointestinal (GI) tract with a bioavailability of approximately 90% . It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . The drug’s high bioavailability and metabolism contribute to its effective distribution and action in the body .
Result of Action
The primary result of clindamycin’s action is the inhibition of bacterial protein synthesis, leading to the death of susceptible bacteria . This makes it effective in treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The action of Clindamycin can be influenced by environmental factors. For instance, the ratio of clindamycin sulfoxide to clindamycin increases in dry spells with concentrated samples and with long dwell time in the sewer system . This suggests that the drug’s action can be influenced by factors such as concentration and residence time .
安全和危害
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems. If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . It should not be used in patients with nonbacterial infections such as most upper respiratory tract infections .
未来方向
Given the increase in bacterial resistance and the decrease in the development of new antibiotics, the appropriate use of old antimicrobials like Clindamycin has become even more compulsory . Special populations (pediatrics, pregnant women) have altered cytochrome P450 (CYP)3A4 activity. As clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .
生化分析
Biochemical Properties
Clindamycin Palmiitate Sulfoxide interacts with various enzymes and proteins. It is metabolized primarily by the cytochrome P450 isoenzyme CYP3A4, and to a lesser extent, CYP3A5 . The metabolism of Clindamycin Palmiitate Sulfoxide results in the formation of two inactive metabolites: an oxidative metabolite, clindamycin sulfoxide, and an N-demethylated metabolite, N-desmethylclindamycin .
Cellular Effects
Clindamycin Palmiitate Sulfoxide has significant effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of Clindamycin Palmiitate Sulfoxide involves binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .
Temporal Effects in Laboratory Settings
Over time, the effects of Clindamycin Palmiitate Sulfoxide can change in laboratory settings. For instance, the ratio of Clindamycin Palmiitate Sulfoxide to Clindamycin concentration can correlate with the hydraulic retention time in the sewage system and the dilution of sewage with rainwater .
Dosage Effects in Animal Models
The effects of Clindamycin Palmiitate Sulfoxide can vary with different dosages in animal models
Metabolic Pathways
Clindamycin Palmiitate Sulfoxide is involved in metabolic pathways mediated by the cytochrome P450 isoenzyme CYP3A4, and to a lesser extent, CYP3A5 . These enzymes are responsible for the metabolism of Clindamycin Palmiitate Sulfoxide to form clindamycin sulfoxide and N-desmethylclindamycin .
Transport and Distribution
Clindamycin Palmiitate Sulfoxide is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .
Subcellular Localization
Given its role as an antibiotic, it is likely to be found in areas of the cell where it can interact with bacterial ribosomes to inhibit protein synthesis .
属性
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O7S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29-,30?,31?,32?,34-,45?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIKKMCUTRNHMT-ARGHXNSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)





